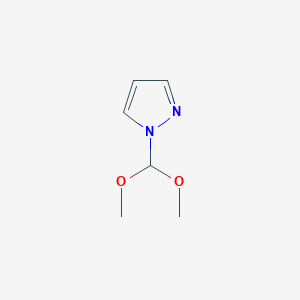

1-(Dimethoxymethyl)-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Advanced Organic Synthesis and Materials Science

The pyrazole core is a fundamental motif in organic chemistry, renowned for its presence in a multitude of biologically active compounds and advanced materials. mdpi.comscilit.com In medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. ijrpr.comnumberanalytics.comrsc.orgresearchgate.net This has led to the development of numerous drugs containing the pyrazole scaffold. rsc.orgresearchgate.net

Beyond pharmaceuticals, the pyrazole ring is a valuable component in materials science. mdpi.comroyal-chem.com Its electronic properties contribute to the development of materials with specific functions, such as fluorescent probes, conductive polymers, and materials for optoelectronics. mdpi.comrroij.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of these properties, making it a versatile platform for creating novel materials. rroij.com

The synthesis of pyrazole derivatives is a well-established field, with methods like the Knorr synthesis, involving the condensation of a β-dicarbonyl compound with hydrazine (B178648), being a classic approach. wikipedia.org Modern synthetic techniques continue to expand the toolkit for creating diverse and complex pyrazole-containing molecules. mdpi.comorganic-chemistry.org

Role of Acetal (B89532) Functional Groups in Chemical Synthesis

An acetal is a functional group characterized by a carbon atom single-bonded to two –OR groups. byjus.com Acetals are formed from the reaction of an aldehyde or ketone with an alcohol. byjus.comwikipedia.org A key feature of acetals is their stability under basic and nucleophilic conditions, while being readily hydrolyzed back to the corresponding carbonyl compound under acidic conditions. pearson.comfiveable.me

This differential reactivity makes acetals excellent protecting groups for aldehydes and ketones in multi-step organic synthesis. pearson.comorganicchemexplained.com By converting a reactive carbonyl group into a more stable acetal, chemists can perform reactions on other parts of a molecule without affecting the carbonyl. fiveable.me Once the desired transformations are complete, the acetal can be easily removed to regenerate the original carbonyl functionality. fiveable.me The dimethoxymethyl group in 1-(Dimethoxymethyl)-pyrazole is a prime example of an acetal functional group, specifically a dimethyl acetal.

Overview of this compound within the Context of Functionalized Pyrazoles

This compound is a functionalized pyrazole where a dimethoxymethyl group is attached to one of the nitrogen atoms of the pyrazole ring. This compound serves as a valuable synthon, essentially a masked or protected form of pyrazole-1-carbaldehyde. The acetal group can be hydrolyzed under acidic conditions to release the aldehyde, which can then participate in a wide array of chemical reactions. sci-hub.se

The strategic use of this compound allows for the introduction of a formyl group onto the pyrazole ring at a specific position. Formylpyrazoles are important intermediates in the synthesis of more complex, biologically active molecules. mdpi.comencyclopedia.pub The ability to control the placement and reactivity of functional groups is a central theme in modern organic synthesis, and compounds like this compound provide chemists with the tools to achieve this control.

Interactive Data Tables

Below are interactive tables summarizing key data for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 1-(dimethoxymethyl)-1H-pyrazole |

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 287917-82-2 |

| Appearance | Pale yellow oil |

| Boiling Point | Not available |

| Density | Not available |

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1-(dimethoxymethyl)pyrazole |

InChI |

InChI=1S/C6H10N2O2/c1-9-6(10-2)8-5-3-4-7-8/h3-6H,1-2H3 |

InChI Key |

COZHHDQNHYSCGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(N1C=CC=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dimethoxymethyl Pyrazole and Analogous Pyrazole Acetals

Direct Acetalization of Pyrazole-Carbaldehydes

The most direct route to pyrazole (B372694) acetals involves the conversion of a pyrazole-carbaldehyde's formyl group into an acetal (B89532). This classic organic transformation is an equilibrium process that requires specific catalytic conditions to drive the reaction toward the product.

The acetalization of pyrazole-carbaldehydes is typically carried out by reacting the aldehyde with an alcohol, such as methanol (B129727) for the formation of a dimethoxy acetal, in the presence of an acid catalyst. The reaction is reversible, and the removal of water is crucial for achieving high yields. Common strategies include using a Dean-Stark apparatus to physically remove water as it forms or employing a dehydrating agent.

Catalysts for this transformation are generally protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), or Lewis acids. More modern and efficient catalytic systems have been developed for acetalization under milder conditions, including the use of cobaloxime, which can catalyze the reaction under solvent-free conditions. mdpi.com Optimization of the reaction involves adjusting the catalyst loading, temperature, and reaction time to maximize the conversion of the pyrazole-carbaldehyde to its corresponding acetal while minimizing side reactions.

Table 1: Selected Catalytic Systems for Acetalization

| Catalyst System | Substrate Example | Alcohol | Conditions | Yield |

| Acid Catalyst (e.g., TsOH) | Generic Aldehyde | Methanol | Reflux with water removal | Good to Excellent |

| CoCl₂ / Dimethylglyoxime | Cyclohexanone | Propane-1,2-diol | 70 °C, 5 KPa, 1h | >95% Conversion |

In the context of direct acetalization of a simple pyrazole-carbaldehyde, the reaction is highly chemoselective for the aldehyde group, meaning other functional groups on the pyrazole ring are typically unaffected. However, the concept of regioselectivity is critically important when considering the synthesis of the pyrazole ring itself. The reaction between a monosubstituted hydrazine (B178648) and a non-symmetrical 1,3-diketone can lead to a mixture of two pyrazole regioisomers. The position of substituents on the pyrazole ring dictates the site of subsequent reactions like formylation and, therefore, the final position of the acetal group. For instance, N-substitution reactions on 3-substituted pyrazoles can be directed to the N1 position with high regioselectivity using specific base and solvent systems like K₂CO₃ in DMSO. acs.org The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in pyrazole formation. Thus, controlling the regiochemistry during the construction of the pyrazole nucleus is essential for obtaining the desired pyrazole-carbaldehyde isomer for acetalization.

Synthesis of Pyrazole-Carbaldehyde Precursors

The availability of appropriately substituted pyrazole-carbaldehydes is the cornerstone of synthesizing pyrazole acetals via the direct acetalization pathway. Several robust methods exist for introducing a formyl group onto a pyrazole ring.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.com The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgmdpi.com This electrophilic reagent attacks the pyrazole ring, usually at the C4-position, to introduce a formyl group. degres.euscispace.com

The reaction conditions can be optimized to achieve high yields. For example, hydrazones can be cyclized and formylated in one pot using the Vilsmeier-Haack reagent to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. chemmethod.com The efficiency of the Vilsmeier-Haack formylation can be significantly improved by using alternative energy sources such as microwave irradiation or sonication, which can reduce reaction times from hours to minutes. degres.euresearchgate.net These methods also allow for the use of greener solvents like acetonitrile, reducing the reliance on more toxic traditional solvents. degres.eu

Table 2: Examples of Vilsmeier-Haack Formylation of Pyrazole Derivatives

| Starting Material | Vilsmeier Reagent | Conditions | Product | Yield | Reference |

| Substituted Phenylhydrazones | POCl₃ / DMF | 60-70 °C, 4h | 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | Good | researchgate.net |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃ / DMF | 120 °C, 2h | 5-Chloro-1H-pyrazole-4-carbaldehydes | Good | rsc.org |

| Hydrazones derived from galloyl hydrazide | POCl₃ / DMF | N/A | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes | Good | chemmethod.com |

Besides direct formylation, pyrazole-carbaldehydes can be synthesized by the transformation of other functional groups already present on the pyrazole ring. A common approach is the oxidation of a primary alcohol. For instance, a (pyrazol-4-yl)methanol derivative can be oxidized to the corresponding pyrazole-4-carbaldehyde. researchgate.net This oxidation can be achieved using various reagents, with a notable method being the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzed by the stable free radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which provides the aldehyde in good yields without over-oxidation to the carboxylic acid. researchgate.net

Another pathway involves the reduction of pyrazole-carboxylic acid derivatives. For example, a pyrazole-carboxylic acid ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to the aldehyde. researchgate.net Direct reduction of a carboxylic acid ester or a nitrile to an aldehyde can also be accomplished using specific reducing agents under controlled conditions.

Cycloaddition Reactions in the Construction of Pyrazole Acetals

An alternative strategy to forming pyrazole acetals is to construct the pyrazole ring itself from precursors where one of the components already contains the acetal moiety. This approach bypasses the need for a separate acetalization step on the pyrazole-carbaldehyde. The most common method for pyrazole synthesis is the [3+2] cycloaddition reaction. beilstein-journals.orgorganic-chemistry.org

This can be achieved through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or an alkyne equivalent that bears an acetal group. organic-chemistry.orgrsc.orgnih.gov For instance, reacting a diazoalkane with an acetylene derivative such as 3,3-dimethoxypropyne would directly yield a pyrazole with a dimethoxymethyl group. Similarly, nitrile imines, generated in situ from hydrazonoyl halides, can undergo cycloaddition with alkyne surrogates to regioselectively produce polysubstituted pyrazoles. organic-chemistry.orgnih.gov This method offers a powerful way to build complex pyrazole structures with pre-installed functionality, including the desired acetal group. nih.gov

1,3-Dipolar Cycloadditions Utilizing Alkyne Surrogates

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In the context of pyrazole acetal synthesis, this approach typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile. As direct cycloadditions with acetylene can sometimes be challenging, the use of alkyne surrogates has emerged as a valuable strategy. These surrogates are alkene derivatives that, after the cycloaddition, can eliminate a leaving group to form the aromatic pyrazole ring.

A highly regioselective method for the synthesis of 3,5-disubstituted pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals. In this approach, the bromovinyl acetal functions as an alkyne equivalent. The reaction proceeds through the in situ generation of a diazo compound from an N-tosylhydrazone under basic conditions. This is followed by a [3+2] cycloaddition with the bromovinyl acetal to form a pyrazoline intermediate, which then undergoes spontaneous elimination of hydrogen bromide to yield the aromatic pyrazole.

The reaction of N-tosylhydrazones with 2-bromovinyl diethyl acetal in the presence of potassium carbonate in refluxing tetrahydrofuran (B95107) (THF) provides a range of 3-aryl-5-(diethoxymethyl)-1H-pyrazoles in good yields. The regioselectivity of this reaction is excellent, with the carbon of the diazo compound attacking the bromine-bearing carbon of the vinyl acetal. This regioselectivity has been confirmed by X-ray crystallography of the resulting pyrazole products beilstein-journals.org.

A variety of substituted N-tosylhydrazones can be employed in this reaction, demonstrating the method's tolerance to both electron-donating and electron-withdrawing groups on the aromatic ring of the hydrazone.

| Entry | N-Tosylhydrazone Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde N-tosylhydrazone | 3-Phenyl-5-(diethoxymethyl)-1H-pyrazole | 85 |

| 2 | 4-Methylbenzaldehyde N-tosylhydrazone | 3-(4-Tolyl)-5-(diethoxymethyl)-1H-pyrazole | 92 |

| 3 | 4-Methoxybenzaldehyde N-tosylhydrazone | 3-(4-Methoxyphenyl)-5-(diethoxymethyl)-1H-pyrazole | 88 |

| 4 | 4-Chlorobenzaldehyde N-tosylhydrazone | 3-(4-Chlorophenyl)-5-(diethoxymethyl)-1H-pyrazole | 75 |

| 5 | 4-Bromobenzaldehyde N-tosylhydrazone | 3-(4-Bromophenyl)-5-(diethoxymethyl)-1H-pyrazole | 78 |

| 6 | 4-Trifluoromethylbenzaldehyde N-tosylhydrazone | 3-(4-Trifluoromethylphenyl)-5-(diethoxymethyl)-1H-pyrazole | 65 |

| 7 | 2-Naphthaldehyde N-tosylhydrazone | 3-(Naphthalen-2-yl)-5-(diethoxymethyl)-1H-pyrazole | 82 |

Table 1: Synthesis of 3-Aryl-5-(diethoxymethyl)-1H-pyrazoles via 1,3-Dipolar Cycloaddition of in situ generated Diazo Compounds with 2-Bromovinyl Diethyl Acetal. Data sourced from Westermeyer et al. (2020) beilstein-journals.org.

Nitrilimine-Based Cycloaddition Routes

Nitrilimines, which can be generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that are widely used in the synthesis of pyrazoles mdpi.com. The reaction of nitrilimines with appropriate dipolarophiles provides a direct route to the pyrazole core. For the synthesis of pyrazole acetals, a suitable dipolarophile would be a vinyl acetal, such as 2-propenal dimethyl acetal.

The cycloaddition is expected to proceed in a regioselective manner, with the carbon atom of the nitrilimine adding to the less substituted carbon of the vinyl acetal double bond. Subsequent elimination of a molecule of alcohol from the resulting pyrazoline intermediate would lead to the formation of the aromatic pyrazole acetal. While specific examples for the synthesis of 1-(dimethoxymethyl)-pyrazole using this method are not extensively detailed in the literature, the general reactivity of nitrilimines suggests this as a viable synthetic strategy nih.govmdpi.commdpi.com.

The regioselectivity of nitrilimine cycloadditions can often be rationalized using frontier molecular orbital theory, although in some cases, density functional theory (DFT) provides a more accurate prediction of the outcome nih.gov.

Cyclocondensation Approaches to Pyrazole Acetals

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. These reactions involve the formation of a ring through the condensation of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound rsc.orgresearchgate.net. To synthesize pyrazole acetals via this route, a 1,3-dicarbonyl compound bearing a protected aldehyde group is required.

A key precursor for this synthesis is 1,1,3,3-tetraalkoxypropane, which can be reacted with a hydrazine derivative. For instance, the reaction of 1,1,3,3-tetraethoxypropane with hydrazine dihydrochloride in a water/ethanol (B145695) mixture, followed by neutralization, yields pyrazole researchgate.netnih.gov. By analogy, using a substituted hydrazine would lead to the corresponding N-substituted pyrazole.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reaction Conditions |

|---|---|---|---|

| 1,1,3,3-Tetraethoxypropane | Hydrazine Dihydrochloride | Pyrazole | Water/Ethanol, followed by neutralization |

| Malonaldehyde bis(dimethyl acetal) | Methylhydrazine | 1-Methyl-5-(dimethoxymethyl)pyrazole & 1-Methyl-3-(dimethoxymethyl)pyrazole (isomer mixture) | Acidic conditions |

| 3-Oxo-4,4-dimethoxybutanoate | Phenylhydrazine | 1-Phenyl-3-carboxy-5-(dimethoxymethyl)pyrazole | Reflux in ethanol |

Table 2: Representative Cyclocondensation Reactions for Pyrazole Acetal Synthesis.

The regioselectivity of the condensation of unsymmetrical 1,3-dicarbonyl precursors with substituted hydrazines can sometimes lead to a mixture of isomeric pyrazoles.

Multicomponent Reaction Strategies for Pyrazole Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules rsc.orgtandfonline.comnih.gov. Several MCRs have been developed for the synthesis of pyrazoles rsc.org.

For the synthesis of pyrazole acetals, an MCR could be designed to incorporate a building block containing the dimethoxymethyl moiety. For example, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile is a common route to highly substituted pyranopyrazoles. By selecting an aldehyde that is protected as a dimethyl acetal, this strategy could be adapted for the synthesis of pyrazole acetals.

While specific examples for the direct synthesis of this compound via MCRs are not abundant, the modularity of these reactions allows for the rational design of synthetic routes.

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Type |

|---|---|---|---|---|

| Hydrazine | Ethyl acetoacetate | Glyoxal dimethyl acetal | Malononitrile | Pyrano[2,3-c]pyrazole with a dimethoxymethyl substituent |

| Phenylhydrazine | Dimedone | Orthoformates | - | Substituted pyrazole with an alkoxy group |

Table 3: Potential Multicomponent Reaction Strategies for Pyrazole Acetal Synthesis.

Green Chemistry Approaches in Pyrazole Acetal Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrazole acetal synthesis, this can be achieved through various strategies, including the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction activation methods like microwave or ultrasound irradiation mdpi.comamazonaws.com.

Microwave-assisted organic synthesis has been shown to accelerate a wide range of reactions, often leading to higher yields and shorter reaction times compared to conventional heating dergipark.org.trnih.govmdpi.comnih.gov. The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, for instance, can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent nih.govresearchgate.netrsc.org. This approach is directly applicable to the synthesis of pyrazole acetals from the appropriate precursors.

Ultrasound irradiation is another energy-efficient technique that can promote chemical reactions through acoustic cavitation. It has been successfully employed in the synthesis of various heterocyclic compounds, including pyrazoles, often under mild conditions and in shorter reaction times researchgate.netrsc.orgeurekaselect.comnih.gov.

The use of water as a solvent is a cornerstone of green chemistry. Many pyrazole syntheses, including multicomponent reactions, have been successfully performed in aqueous media, which simplifies work-up procedures and reduces the environmental impact of the process ut.ac.irresearchgate.net. Catalyst-free synthesis of pyrazoles has also been reported, further enhancing the green credentials of the synthetic route tandfonline.comnih.gov.

| Green Chemistry Approach | Reaction Type | Potential Advantage |

|---|---|---|

| Microwave Irradiation | Cyclocondensation, MCR | Reduced reaction times, higher yields |

| Ultrasound Irradiation | Cyclocondensation, 1,3-Dipolar Cycloaddition | Enhanced reaction rates, milder conditions |

| Water as Solvent | MCR, Cyclocondensation | Environmentally benign, simplified work-up |

| Catalyst-Free Conditions | 1,3-Dipolar Cycloaddition, MCR | Reduced waste, simplified purification |

Table 4: Green Chemistry Approaches Applicable to Pyrazole Acetal Synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. eresearchco.com The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, often resulting in higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.tr This technique is particularly well-suited for the synthesis of heterocyclic compounds, including N-substituted pyrazoles. rsc.orgnih.gov

A plausible microwave-assisted route to this compound involves the reaction of pyrazole with an appropriate electrophilic reagent, such as trimethyl orthoformate, which can serve as a source of the dimethoxymethyl group. The reaction can be effectively promoted by microwave irradiation, potentially in the presence of a catalytic amount of acid to facilitate the N-alkoxymethylation. The sealed-vessel microwave conditions allow for precise temperature and pressure control, ensuring reproducible and efficient synthesis. researchgate.net

Detailed research findings from analogous systems suggest that the optimization of microwave power, temperature, and reaction duration is crucial for maximizing the yield of the desired N-substituted pyrazole acetal while minimizing the formation of byproducts. The use of a dedicated microwave synthesizer allows for controlled and safe experimentation at elevated temperatures and pressures, significantly accelerating the reaction rate. nih.govscielo.br

Table 1: Hypothetical Microwave-Assisted Synthesis of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Power (W) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pyrazole | Trimethyl orthoformate | p-Toluenesulfonic acid | 100 | 120 | 10 | 85 |

| 2 | Pyrazole | Trimethyl orthoformate | Montmorillonite K10 | 100 | 120 | 15 | 78 |

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often toxic organic solvents. tandfonline.com These reactions are typically conducted by heating a mixture of the neat reactants, sometimes with the aid of a catalyst or a solid support. researchgate.net The absence of a solvent can lead to higher reactant concentrations and, consequently, increased reaction rates. tandfonline.comtandfonline.com

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of pyrazole with trimethyl orthoformate at an elevated temperature. tandfonline.com This method is advantageous for its simplicity, reduced waste generation, and ease of product isolation. The reaction may proceed without a catalyst, although the addition of a solid acid catalyst could potentially lower the required reaction temperature and time. beilstein-journals.orgnih.gov

The efficiency of solvent-free reactions can be highly dependent on the physical state of the reactants and the intimacy of their mixing. In some cases, grinding the solid reactants together can enhance reactivity. The progress of the reaction can be monitored using standard analytical techniques, and upon completion, the product can often be isolated by simple purification methods such as distillation or recrystallization. tandfonline.com

Table 2: Hypothetical Solvent-Free Synthesis of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pyrazole | Trimethyl orthoformate | None | 110 | 4 | 75 |

| 2 | Pyrazole | Trimethyl orthoformate | Silica-supported sulfuric acid | 90 | 2 | 88 |

Mechanistic Investigations of 1 Dimethoxymethyl Pyrazole Synthesis and Transformations

Reaction Mechanism Studies of Acetal (B89532) Formation

The synthesis of 1-(dimethoxymethyl)-pyrazole typically involves the direct acetalization of a pyrazole (B372694) nitrogen atom or the conversion of a pyrazole-carbaldehyde into its corresponding dimethyl acetal. A common and efficient method involves the reaction of a pyrazole with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst.

The mechanism for the formation of the dimethoxymethyl group on the pyrazole nitrogen begins with the protonation of the trimethyl orthoformate by an acid catalyst, such as p-toluenesulfonic acid monohydrate. sci-hub.se This initial step creates a highly reactive electrophilic species and a molecule of methanol (B129727) as a leaving group. The pyrazole, acting as a nucleophile, then attacks the electrophilic carbon. Subsequent elimination of a second methanol molecule, facilitated by the acidic medium, leads to the formation of a resonance-stabilized cation. Finally, attack by a methanol molecule on this cation, followed by deprotonation, yields the stable this compound acetal.

An analogous mechanism is observed in the formation of 1-(dimethoxymethyl)-5-nitro-1H-indazole, where 5-nitro-1H-indazole is treated with trimethyl orthoformate (TMO) and a catalytic amount of sulfuric acid. connectjournals.com The reaction proceeds through an intermediate, 1-dimethoxymethyl-5-nitro-1H-indazole, highlighting the general applicability of this acid-catalyzed pathway for attaching a dimethoxymethyl group to the nitrogen of pyrazole and its fused analogues. connectjournals.com

For pyrazoles already possessing a formyl group, such as 1-vinyl-1H-pyrazole-5-carbaldehyde, the acetal is formed by dissolving the aldehyde in methanol and adding trimethyl orthoformate along with an acid catalyst. sci-hub.se The reaction mechanism follows the standard acid-catalyzed acetal formation from an aldehyde, where the pyrazole moiety is a substituent.

Regioselectivity in Pyrazole Core Formation Pertinent to Acetal Attachment

When synthesizing the pyrazole ring from unsymmetrical precursors, or when alkylating an unsymmetrical pyrazole, the regioselectivity of the reaction is a critical consideration. The attachment of the dimethoxymethyl group to a specific nitrogen atom (N1 vs. N2) is governed by steric and electronic factors of both the pyrazole substrate and the reacting electrophile.

In the N-alkylation of unsymmetrical pyrazoles, the major product is often determined by steric hindrance. For instance, in the acid-catalyzed N-alkylation of 3-methyl-5-phenyl-1H-pyrazole with a trichloroacetimidate (B1259523) electrophile, a 2.5:1 mixture of regioisomers was obtained. mdpi.com The major isomer resulted from the alkylation of the less sterically hindered nitrogen atom, a finding confirmed by NOESY experiments. mdpi.com This principle suggests that the direct synthesis of this compound from an unsymmetrical pyrazole would favor attachment at the less sterically encumbered nitrogen. The use of specific bases, such as potassium carbonate (K2CO3) in a solvent like DMSO, has also been shown to achieve regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net

Alternatively, regioselectivity can be controlled during the construction of the pyrazole ring itself. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, can yield two different regioisomers if the dicarbonyl is unsymmetrical. jk-sci.com The reaction pathway is dictated by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. jk-sci.comacs.org If a precursor containing a protected aldehyde (an acetal) is used, its electronic and steric properties would influence the direction of the initial attack and subsequent cyclization, thereby determining the final position of the acetal group relative to other substituents on the pyrazole ring. For example, studies on the reaction of unsymmetrical diketones with hydrazines indicate that the nucleophilic attack of the hydrazine occurs on the less hindered carbonyl group, which directs the regiochemical outcome. acs.org

Furthermore, methods have been developed for the highly regioselective synthesis of 3,5-disubstituted pyrazoles from bromovinyl acetals and N-tosylhydrazones. organic-chemistry.org In this approach, the bromovinyl acetal serves as an alkyne surrogate, and its reaction with a diazo compound generated in situ leads to a single pyrazole regioisomer in good yields. The regioselectivity of this 1,3-dipolar cycloaddition was confirmed by X-ray crystallography. organic-chemistry.org

| Precursor Type | Reagents | Key Factor in Regioselectivity | Outcome |

| Unsymmetrical Pyrazole | Trichloroacetimidate, Brønsted Acid | Steric Hindrance | Mixture of N1 and N2 isomers, major product at less hindered N mdpi.com |

| Unsymmetrical 1,3-Diketone | Hydrazine, Acid Catalyst | Site of initial nucleophilic attack | Two possible pyrazole regioisomers jk-sci.com |

| Bromovinyl Acetal | N-Tosylhydrazone, K2CO3 | Directed 1,3-dipolar cycloaddition | Single regioisomer of 3,5-disubstituted pyrazole organic-chemistry.org |

Intramolecular Cyclization Pathways

The this compound moiety and its precursors can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. The acetal group, often considered a simple protecting group, can become a reactive site under certain conditions, particularly in the presence of binucleophiles like substituted hydrazines.

Studies on acetal-containing 1,2,4-triketone analogs have shown that the reaction pathway is highly dependent on reaction conditions and the nature of the substituents. mdpi.comsemanticscholar.org For instance, when reacting with certain substituted hydrazines in the presence of an acid catalyst like hydrochloric acid, the binucleophile can attack the carbon atom of the acetal group. mdpi.comsemanticscholar.org This attack can initiate a cascade of reactions, including cyclization or recyclization, to form six-membered products such as pyridazinones, instead of the expected five-membered pyrazole ring. mdpi.comsemanticscholar.org

In one specific case, an acetal-containing 2,4-diketoester did not yield a pyrazole upon reaction with methyl carbazate. Instead, the initial nucleophilic attack occurred at the acetal carbon, followed by hydrolysis, decarboxylation, and subsequent intramolecular cyclization to form a six-membered pyridazinone product. mdpi.comsemanticscholar.org This demonstrates that the acetal group is not inert and its electrophilic carbon can be a target for nucleophiles, diverting the reaction from simple pyrazole formation to more complex intramolecular cyclization pathways. The chemo- and regioselectivity of these transformations are dictated not only by the structure of the reagents but can also be controlled by temperature and the choice of catalyst. mdpi.com

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in controlling the efficiency and selectivity of both the synthesis and transformation of this compound. Different catalytic systems can dramatically influence reaction rates, yields, and the regiochemical outcome.

For Acetal Formation: The formation of the dimethoxymethyl acetal from a pyrazole and trimethyl orthoformate is critically dependent on an acid catalyst. Brønsted acids like p-toluenesulfonic acid or mineral acids such as sulfuric acid are commonly employed. sci-hub.seconnectjournals.com The catalyst's role is to activate the orthoformate, making it a potent electrophile for the pyrazole nitrogen to attack. Without the catalyst, the reaction is impractically slow.

For Pyrazole Ring Synthesis: In the synthesis of the pyrazole core itself, catalysts play a defining role in both efficiency and regioselectivity.

Acid Catalysts: In the Knorr synthesis, a catalytic amount of acid is essential for the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.com More recently, heterogeneous solid acid catalysts like silica-phosphoric acid nanoparticles have been developed as green, reusable catalysts for this condensation, offering high efficiency and simple work-up. niscair.res.in

Base Catalysts: In the regioselective synthesis of 3,5-substituted pyrazoles from bromovinyl acetals and N-tosylhydrazones, the base is crucial. Optimization studies showed that potassium carbonate (K2CO3) in refluxing tetrahydrofuran (B95107) (THF) provided the best results, facilitating the in situ generation of the required diazo compound. organic-chemistry.org

Metal Catalysts: Various metal catalysts are employed to enhance efficiency and enable novel reaction pathways. Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Palladium catalysts have been used for the carbonylation of acetylenic acids in the presence of hydrazines to form 1,3,5-substituted pyrazoles. nih.gov Furthermore, novel inorganic frameworks, such as a "3D platelike ternary-oxo-cluster" (NaCoMo), have been shown to be highly efficient catalysts for the cyclization of sulfonyl hydrazides and 1,3-diketones to yield pyrazoles with impressive yields up to 99%. mdpi.com

The following table summarizes the impact of various catalysts and reagents on pyrazole synthesis relevant to acetal-functionalized compounds.

| Reaction Type | Catalyst/Reagent | Function | Impact on Efficiency/Selectivity |

| Acetal Formation | p-Toluenesulfonic acid | Brønsted acid catalyst | Activates trimethyl orthoformate, essential for reaction sci-hub.se |

| Pyrazole Synthesis (Knorr) | Silica-phosphoric acid (nano-SPA) | Heterogeneous acid catalyst | High efficiency, reusability, solvent-free conditions niscair.res.in |

| Pyrazole Synthesis (from bromovinyl acetal) | K2CO3 | Base | Optimal for in situ generation of diazo compound, ensuring high yield organic-chemistry.org |

| Pyrazole Synthesis (Condensation) | Copper (I) salts | Metal catalyst | Enables reaction under mild, acid-free conditions at room temperature organic-chemistry.orgnih.gov |

| Pyrazole Synthesis (Condensation) | NaCoMo cluster | Heterogeneous metal-oxo catalyst | Exceptionally high yields (up to 99%) under mild conditions mdpi.com |

Chemical Reactivity and Synthetic Transformations of 1 Dimethoxymethyl Pyrazole

Deprotection Strategies to Pyrazole-Carbaldehydes

The conversion of the 1-(dimethoxymethyl)-pyrazole to its corresponding pyrazole-1-carbaldehyde is a crucial deprotection step. This transformation is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal (B89532). osti.govorganic-chemistry.org The stability of acetals in neutral or basic media makes them excellent protecting groups for carbonyl functionalities. osti.govresearchgate.net

Common methods for this deprotection involve treatment with aqueous acids or organic solutions containing acid catalysts. osti.gov For instance, treating the pyrazole (B372694) derivative with formic acid can effectively yield the desired 1H-pyrazole-3-carbaldehyde. The use of Lewis acids has also been reported as a mild strategy for acetal cleavage. osti.govresearchgate.net Indium(III) trifluoromethanesulfonate (B1224126) has been shown to be an efficient catalyst for the deprotection of heterocyclic acetals like 3-(dimethoxymethyl)-1H-pyrazole, yielding pyrazole-3-carboxaldehyde. lookchem.com

The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, ensuring selective deprotection. organic-chemistry.org

Table 1: Selected Reagents for Deprotection of Dimethoxymethyl Pyrazoles

| Reagent | Conditions | Product | Reference |

| Formic Acid | 25 °C, 12 hours | 1H-Pyrazole-3-carbaldehyde | |

| Indium(III) trifluoromethanesulfonate | Wet nitromethane, room temperature | Pyrazole-3-carboxaldehyde | lookchem.com |

| Aqueous Acid | General method | Pyrazole-carbaldehyde | osti.gov |

Transformations of the Dimethoxymethyl Group to Other Functionalities

Beyond simple deprotection, the dimethoxymethyl group can be directly transformed into other important functional groups.

The latent carbonyl in this compound can be oxidized to a carboxylic acid. This transformation provides a synthetic route to pyrazole-1-carboxylic acids. A common method for this oxidation involves the use of potassium permanganate (B83412) (KMnO4). For instance, the oxidation of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde (derived from the corresponding dimethoxymethyl precursor) with KMnO4 in a mixture of 1,4-dioxane (B91453) and water yields the corresponding carboxylic acid in good yield. sci-hub.se This demonstrates that the pyrazole core is stable under these oxidative conditions. sci-hub.se

The dimethoxymethyl group, or the aldehyde it generates in situ, can be reduced to a hydroxymethyl group, yielding pyrazole-1-methanol derivatives. This reduction can be achieved using various reducing agents. For example, lithium borohydride (B1222165) (LiBH4) has been successfully used to reduce a pyrazole ester to the corresponding alcohol, showcasing a transformation applicable to carbonyl functionalities on the pyrazole ring. sci-hub.se This suggests that similar reducing agents could be effective for the aldehyde derived from this compound.

The dimethoxymethyl group acts as a precursor to an aldehyde, which is an electrophile susceptible to attack by nucleophiles. This allows for the formation of new carbon-carbon bonds at the 1-position of the pyrazole ring. A prominent example of this reactivity is the Grignard reaction. masterorganicchemistry.comresearchgate.net Grignard reagents (R-MgX) are potent nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.comnih.gov The reaction of a Grignard reagent with this compound, typically after in-situ hydrolysis to the aldehyde, would result in the formation of a secondary alcohol. masterorganicchemistry.com This provides a versatile method for introducing a variety of alkyl, aryl, or vinyl groups onto the methylene (B1212753) carbon attached to the pyrazole nitrogen.

Table 2: Examples of Functional Group Transformations

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

| 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde | KMnO4, 1,4-dioxane/H2O | 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid | Oxidation | sci-hub.se |

| Pyrazole ester | LiBH4 | Pyrazole alcohol | Reduction | sci-hub.se |

| Aldehyde/Ketone | Grignard Reagent (e.g., MeMgBr) | Secondary/Tertiary Alcohol | Nucleophilic Addition | masterorganicchemistry.comresearchgate.net |

Reactivity of the Pyrazole Ring System in the Presence of the Dimethoxymethyl Group

The dimethoxymethyl group can influence the reactivity of the pyrazole ring itself, particularly in electrophilic aromatic substitution reactions.

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions such as nitration and halogenation. slideshare.net The position of substitution is directed by the substituents already present on the ring. The 1-position of the pyrazole ring is occupied by the dimethoxymethyl group. Electrophilic attack on the pyrazole ring generally occurs at the C4 position. slideshare.net

For instance, nitration of pyrazole with a mixture of concentrated nitric acid and sulfuric acid typically yields 4-nitropyrazole. slideshare.netmasterorganicchemistry.com The presence of the N-substituent, such as the dimethoxymethyl group, is not expected to change this inherent preference for C4 substitution. Studies on the nitration of 1-methylpyrazole (B151067) show that substitution occurs at the 4-position. umich.edu Similarly, halogenation of pyrazoles with reagents like N-bromosuccinimide (NBS) also tends to occur at the C4-position. psu.edu The dimethoxymethyl group at the N1 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but still directs incoming electrophiles to the C4 position.

Nucleophilic Attack and Deprotonation

The reactivity of the pyrazole ring is characterized by distinct electronic properties. The ring is an electron-rich heterocyclic system, which influences its behavior towards nucleophiles and bases. mdpi.com

Deprotonation: The most acidic proton on the N-substituted pyrazole ring is typically at the C5 position. researchgate.net This is attributed to the electronic influence of the adjacent sp² hybridized nitrogen atom (N1). researchgate.net Consequently, treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or lithium diisopropylamide (LDA), is expected to result in regioselective deprotonation at the C5 position to form a 5-lithiated pyrazole species. This organometallic intermediate is a powerful nucleophile, readily reacting with various electrophiles to introduce substituents at the C5 position. Studies on analogous N-alkyl and N-phenyl pyrazoles have demonstrated that metalation at the C5 position is a common and efficient transformation. sci-hub.box For instance, related trifluoromethyl-substituted pyrazoles have been shown to undergo deprotonation selectively at either the C4 or C5 position depending on the base and reaction conditions used. sci-hub.boxepfl.ch

Nucleophilic Attack: Direct nucleophilic attack on the carbon atoms of the pyrazole ring is generally challenging due to the ring's electron-rich nature. mdpi.com However, the introduction of strong electron-withdrawing groups on the ring can facilitate such reactions. For this compound itself, nucleophilic attack is more likely to occur after a deprotonation step, as described above. The dimethoxymethyl group is an acetal, which is stable under basic and nucleophilic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.

The table below summarizes the expected outcomes of deprotonation and subsequent electrophilic trapping based on the known reactivity of similar pyrazole systems.

| Reagent | Position of Attack/Deprotonation | Intermediate/Product Type | Reference |

| Strong Base (e.g., n-BuLi, LDA) | C5 | 5-Lithiated Pyrazole | researchgate.netsci-hub.box |

| Followed by an Electrophile (E+) | C5 | 5-Substituted Pyrazole | epfl.ch |

Metal-Catalyzed Coupling Reactions at the Pyrazole Ring

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of pyrazoles. researchgate.neteie.gr For this compound, the N1-substituent serves as a protecting group, allowing for selective C-H functionalization or cross-coupling of a pre-functionalized ring.

Direct C-H arylation has emerged as an efficient strategy, avoiding the need for pre-halogenation of the pyrazole ring. researchgate.net Palladium and rhodium catalysts have been employed for the direct arylation of N-substituted pyrazoles. organic-chemistry.org The inherent acidity of the C5-proton makes this position a prime target for directed C-H metalation and subsequent coupling. researchgate.net For example, palladium-catalyzed coupling reactions of N-substituted pyrazoles with aryl halides have been reported to proceed at the C5 position. clockss.org

Alternatively, traditional cross-coupling reactions like Suzuki-Miyaura or Stille coupling can be employed. This approach requires initial halogenation of the pyrazole ring, most commonly bromination at the C4 position. The resulting 4-bromo-1-(dimethoxymethyl)-pyrazole can then participate in palladium-catalyzed coupling with a variety of organoboron or organotin reagents to introduce diverse substituents.

The following table outlines representative metal-catalyzed coupling reactions applicable to the this compound system.

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type | Reference |

| Direct C-H Arylation | Pd(OAc)₂ / Ligand / Base | C5 | 5-Aryl-1-(dimethoxymethyl)-pyrazole | researchgate.netclockss.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base / Arylboronic acid | C4 (from 4-bromo precursor) | 4-Aryl-1-(dimethoxymethyl)-pyrazole | organic-chemistry.org |

Site-Selective Functionalization of Pyrazole Nitrogen Atoms

With the N1 position of the pyrazole ring occupied by the dimethoxymethyl group, functionalization of the second nitrogen atom (N2) becomes a possibility. The N2 atom possesses a lone pair of electrons and is a Lewis basic site. researchgate.net

Reaction with a suitable electrophile, such as an alkyl halide or a strong acid, would lead to an attack at the N2 position. This results in the formation of a 1-(dimethoxymethyl)-2-substituted-pyrazolium salt. rrbdavc.org These pyrazolium (B1228807) salts are ionic compounds with altered reactivity compared to the neutral pyrazole precursor.

While functionalization of the N1 position is the most common transformation for NH-pyrazoles, methods for selective N2 functionalization in N1-substituted pyrazoles are less common but of significant interest. For instance, copper-catalyzed arylation of unsymmetrical pyrazoles has been shown to be switchable between N1 and N2, with the outcome influenced by the choice of ligand. nih.gov Although this was demonstrated on NH-pyrazoles, the principles of tuning metal-ligand complexes could potentially be applied to direct electrophiles to the N2 position of an N1-substituted pyrazole.

The reactivity at the N2 position is summarized in the table below.

| Reagent/Reaction Type | Site of Functionalization | Product | Reference |

| Alkyl Halide (R-X) | N2 | 1-(Dimethoxymethyl)-2-alkyl-pyrazolium halide | rrbdavc.org |

| Strong Acid (H-A) | N2 | 1-(Dimethoxymethyl)-2-H-pyrazolium salt | mdpi.com |

Derivatization Strategies and Analogue Synthesis Based on 1 Dimethoxymethyl Pyrazole

Substitution at the Pyrazole (B372694) Ring (C3, C4, C5 positions)

The pyrazole ring is an aromatic heterocycle, and its carbon atoms exhibit different reactivities towards electrophilic and nucleophilic substitution. The C4 position is the most nucleophilic and readily undergoes electrophilic substitution. nih.govrrbdavc.orgpharmdbm.com In contrast, the C5 position has the most acidic C-H bond, making it susceptible to deprotonation by strong bases, followed by reaction with electrophiles. nih.govmdpi.com The C3 position is generally the least reactive towards direct C-H functionalization. nih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrazole core, offering an alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles. rsc.org For instance, direct C-H arylation of N-protected pyrazoles can be achieved with good regioselectivity. nih.gov

Specific examples of functionalization at different positions include:

C4-Position : Due to its high nucleophilicity, the C4 position can be readily halogenated, for example, by reaction with N-bromosuccinimide (NBS). mdpi.com

C5-Position : Lithiation at the C5 position of N-vinylpyrazole, followed by quenching with an electrophile like DMF, allows for the introduction of a formyl group, which can then be protected as a dimethoxymethyl group. sci-hub.se

C3-Position : While direct functionalization is less common, the introduction of substituents at C3 can be achieved through multi-step sequences, often involving the construction of the pyrazole ring from appropriately substituted precursors.

The reactivity of the pyrazole ring can be influenced by the nature of the substituent at the N1 position. The dimethoxymethyl group can be considered a protecting group that can be removed under acidic conditions. nih.gov

N-Substitution of the Pyrazole Ring (N1 position)

The N1 position of the pyrazole ring is readily amenable to substitution, a reaction of fundamental importance as the N-substituent significantly influences the molecule's properties and subsequent reactivity. The dimethoxymethyl group at the N1 position of the title compound often serves as a protecting group that can be strategically removed to allow for the introduction of other functionalities.

The deprotection of N-substituted pyrazoles, including those with groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be accomplished using acidic conditions, such as hydrochloric acid in ethanol (B145695), to yield the free (NH)-pyrazole. nih.gov While specific protocols for the deprotection of 1-(dimethoxymethyl)-pyrazole are not extensively detailed in the provided results, the general principle of acid-catalyzed hydrolysis of acetals suggests that similar conditions would be effective. acs.org For instance, treatment with formic acid can convert a dimethoxymethyl group to a formyl group. The use of sodium borohydride (B1222165) in ethanol has also been reported for the deprotection of N-Boc-pyrazoles. researchgate.net

Once the N1 position is deprotected, a variety of substituents can be introduced. N-alkylation and N-arylation are common transformations. sci-hub.st Regioselective N-alkylation can be achieved, which is particularly useful as direct alkylation of asymmetrically substituted pyrazoles can often lead to a mixture of isomers. nih.gov For example, N-alkylation of SEM-protected pyrazoles followed by deprotection yields a single regioisomer of the N-alkylated pyrazole. nih.gov The reaction of primary aliphatic or aromatic amines with 1,3-dicarbonyl compounds in the presence of an electrophilic amination reagent provides a direct route to N-substituted pyrazoles. nih.gov

Incorporation into Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest due to their diverse biological activities. clockss.orgnih.govjournalagent.com

The general strategy for constructing pyrazolo[1,5-a]pyrimidines involves the reaction of a 3- or 5-aminopyrazole derivative with a 1,3-bielectrophilic compound. clockss.orgresearchgate.net The dimethoxymethyl group in this compound can be converted to a formyl group (an aldehyde), which can then participate in cyclocondensation reactions.

For instance, a multi-step synthesis can involve the initial formation of a 3-(dimethoxymethyl)-1H-pyrazole derivative. This intermediate can then be further functionalized to introduce an amino group, which is crucial for the subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The reaction of 5-aminopyrazoles with various reagents like β-ketoesters, enaminones, or malonates leads to the formation of the fused pyrimidine (B1678525) ring. clockss.orgnih.govmdpi.com The reaction conditions, such as the use of conventional heating or microwave irradiation, can influence the regioselectivity of the cyclization, leading to different isomers. clockss.orgnih.gov

The following table summarizes some examples of reagents used in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors.

| Reagent | Resulting Fused System Component |

| Diethyl malonate | Dihydroxy-pyrazolo[1,5-a]pyrimidine |

| Enaminones | Substituted pyrazolo[1,5-a]pyrimidines |

| Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidin-7(4H)-one |

Preparation of Advanced Molecular Scaffolds Utilizing the Dimethoxymethyl Moiety

The dimethoxymethyl moiety in this compound is not merely a protecting group; it is a versatile functional handle that can be transformed to create more complex and advanced molecular scaffolds. A key transformation is its conversion to a formyl group (an aldehyde).

This conversion is typically achieved under acidic conditions, for example, by treatment with formic acid. The resulting pyrazole-1-carbaldehyde is a highly valuable intermediate for a variety of subsequent reactions. semanticscholar.org

One of the most important applications of the generated aldehyde is in reductive amination reactions. This allows for the introduction of a wide range of amine-containing side chains, significantly increasing the molecular diversity of the resulting compounds. nih.gov For example, the pyrazole-3-formaldehyde, derived from a 3-(dimethoxymethyl)-1H-pyrazole, can react with an amine like 3-aminopropene to introduce a propylamine (B44156) linker, which can be a key element for further functionalization or for constructing macrocyclic structures.

Furthermore, the aldehyde can be oxidized to a carboxylic acid. For instance, oxidation of a pyrazole aldehyde with potassium permanganate (B83412) (KMnO4) can yield the corresponding carboxylic acid. sci-hub.se These carboxylic acids can then be used in amide bond formation or other transformations common for this functional group.

The table below outlines the transformation of the dimethoxymethyl group and the subsequent reactions of the resulting aldehyde.

| Transformation | Reagent(s) | Resulting Functional Group | Subsequent Reactions |

| Acetal (B89532) Hydrolysis | Formic acid | Aldehyde (Formyl) | Reductive amination, Oxidation |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid | Amide bond formation |

Computational Chemistry and Theoretical Studies of 1 Dimethoxymethyl Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of pyrazole (B372694) derivatives. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting the electronic structure and geometry of organic molecules. manchesterorganics.com Such calculations are foundational for the analyses described in the following sections. For many pyrazole systems, theoretical results have shown a high correlation with experimental data. manchesterorganics.com

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Electronic structure analysis provides critical insights into the reactivity and interaction sites of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

In a theoretical study of 1-(Dimethoxymethyl)-pyrazole, the HOMO would likely be localized on the electron-rich pyrazole ring, particularly the nitrogen atoms and π-system. The LUMO would also be distributed over the ring system. The energy gap would quantify the molecule's kinetic stability. For illustrative purposes, DFT calculations on other pyrazole derivatives have determined HOMO-LUMO gaps that reflect their respective reactivities.

Table 1: Representative Frontier Orbital Energies of a Substituted Pyrazole Derivative from DFT/B3LYP Calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is illustrative and based on a study of an imidazole (B134444) derivative, reflecting typical values obtained for heterocyclic systems. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. manchesterorganics.com The MEP surface is colored to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP analysis would be expected to show the most negative potential (red) around the pyridine-like nitrogen atom (N2) of the pyrazole ring, highlighting it as the primary site for protonation or coordination. The hydrogen atom on the pyrazole ring (if present in a tautomer) and the hydrogens of the methyl groups would show positive potential (blue or green). researchgate.net Such maps are crucial for predicting how the molecule will interact with other reagents or biological targets. chemsigma.com

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains single bonds capable of rotation, this involves a conformational analysis.

The key flexible bonds in this compound are the C-C bond connecting the pyrazole ring to the acetal (B89532) carbon and the C-O bonds of the dimethoxymethyl group. A conformational analysis would involve systematically rotating these bonds to map the potential energy surface and identify the lowest-energy conformers. DFT calculations are well-suited for determining the rotational barriers and the relative energies of different staggered and eclipsed conformations. mdpi.com The preferred conformation is influenced by a balance of steric hindrance between the methoxy (B1213986) groups and the pyrazole ring, as well as potential weak intramolecular interactions. Studies on nucleosides with five-membered rings have shown that substituents significantly influence the favored glycosyl conformation. nih.gov

Table 2: Example of Calculated Structural Parameters for a Pyrazole Derivative.

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| Bond Length (Å) | Varies (e.g., N-N: 1.35) | Varies (e.g., N-N: 1.34) |

| Bond Angle (°) | Varies (e.g., C-N-N: 112.0) | Varies (e.g., C-N-N: 111.5) |

| Dihedral Angle (°) | Varies | Varies |

Data is illustrative, based on general findings for pyrazole systems where theoretical and experimental data show good correlation. mdpi.com

Non-Covalent Interaction Analysis

Non-covalent interactions are crucial for understanding the supramolecular chemistry of pyrazoles, including their crystal packing and interactions with biological macromolecules. researchgate.netfluorochem.co.uk

Hydrogen Bonding Networks

While the this compound molecule itself does not have a traditional hydrogen bond donor like an N-H group (as the nitrogen at position 1 is substituted), it can act as a hydrogen bond acceptor. The pyridine-like nitrogen (N2) and the oxygen atoms of the dimethoxymethyl group possess lone pairs of electrons and can accept hydrogen bonds from donor molecules like water, alcohols, or N-H groups of other molecules. acs.org In the solid state, these interactions can lead to the formation of extensive hydrogen-bonded networks that define the crystal structure. Computational methods can predict the geometry and energy of these hydrogen bonds, which typically have bond energies of a few kcal/mol. acs.org

Aromatic Stacking Interactions

The pyrazole ring is an aromatic system capable of participating in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental in the organization of aromatic molecules in both biological systems and materials science. Stacking can occur in various geometries, such as parallel-displaced or T-shaped, with the face-to-face sandwich configuration often being energetically unfavorable. Computational studies on pyrazole-containing coordination compounds have identified and quantified π-stacking interactions between pyrazole rings and other aromatic moieties, with calculated centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. researchgate.net A theoretical analysis of this compound would quantify its ability to engage in such interactions, which is crucial for its behavior in condensed phases.

Reaction Pathway Analysis and Transition State Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often impossible to observe experimentally.

For this compound, a key reaction of interest is its formation. For instance, the synthesis could involve the N-alkylation of a pyrazole precursor. Theoretical studies on pyrazole alkylation have used DFT to model the reaction pathway, assuming an SN2 mechanism. By calculating the energy profile of the reaction, including the reactants, transition state, and products, chemists can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For example, when alkylating an unsubstituted pyrazole, the reaction can occur at either N1 or N2. Computational modeling can calculate the activation energies for both competing pathways, allowing for a prediction of the regioselectivity and the expected product ratio. In one study on a generic pyrazole alkylation, the calculated activation energy difference of 1.53 kcal/mol between the two nitrogen sites corresponded to a predicted product ratio of approximately 13:1. Similar studies could be applied to understand the hydrolysis of the acetal group in this compound back to the corresponding aldehyde, modeling the protonation steps and the transition state for C-O bond cleavage.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole |

| (3S)-1-(Dimethoxymethyl)-3-(2-methylpropyl)-1,3-pyrazole |

| 1-(Dimethoxymethyl)-3-(2-methylpropyl)-1,3-pyrazole |

| 3-(dimethoxymethyl)-1H-pyrazole |

| Pyrazole |

| Methoxy |

| Water |

| Alcohols |

| Hydrazine (B178648) |

| Dimethylformamide dimethyl acetal |

| 1,1-dimethoxypropane-2-one |

| (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one |

| 1H-pyrazole-3-formaldehyde |

| N-chlorosuccinimide |

| Dichlorohydantoin |

| Trichloroisocyanuric acid |

| Benzene |

| N'-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, such as this compound. These theoretical predictions, when compared with experimental data, provide a detailed understanding of the molecular structure and electronic environment. The primary spectroscopic methods used for such correlation studies are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei. These predictions are highly sensitive to the electronic environment of each atom, making them valuable for structural elucidation.

¹H NMR: In the analogue, the protons of the dimethoxymethyl group exhibit distinct signals. The six protons of the two methoxy (OCH₃) groups appear as a singlet at approximately δ 3.55 ppm. rsc.org The single proton of the acetal methine (CH) group also appears as a singlet at around δ 5.76 ppm. rsc.org Computational models for this compound are expected to predict similar chemical shifts for this substituent. The protons on the pyrazole ring are anticipated to show signals in the aromatic region, with their exact shifts influenced by the electronic effects of the N-substituent.

¹³C NMR: For the same analogue, the carbon atoms of the two methoxy groups present a signal at δ 55.8 ppm. rsc.org The acetal carbon is also expected in a specific region. Theoretical calculations for this compound would be correlated with these values to validate the accuracy of the computational method. The carbon atoms of the pyrazole ring itself are expected to resonate at shifts typical for this heterocycle, and any deviation in the predicted values would be analyzed in the context of the substituent's influence. researchgate.net

The table below outlines the expected correlation between theoretical and experimental NMR data for the key functional groups in this compound, based on the analogue data.

| Group | Atom | Experimental Chemical Shift (δ ppm) of Analogue rsc.org | Predicted Chemical Shift (δ ppm) for this compound |

| Dimethoxymethyl | -CH(OCH₃)₂ | 5.76 | Expected to be in a similar range |

| Dimethoxymethyl | -CH(OCH₃ )₂ | 3.55 | Expected to be in a similar range |

| Pyrazole Ring | C-3, C-4, C-5 | Not directly available | To be calculated |

| Pyrazole Ring | H-3, H-4, H-5 | Not directly available | To be calculated |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum, and these predicted frequencies are often scaled to better match experimental values.

For this compound, key vibrational modes would include the C-H stretching of the pyrazole ring and the methyl groups, C-N and C=C stretching within the pyrazole ring, and the C-O stretching of the dimethoxymethyl group.

Studies on various pyrazole derivatives show characteristic absorption bands for the pyrazole ring. nih.govresearchgate.net For example, C-N stretching vibrations in pyrazole rings are typically observed in the region of 1290 cm⁻¹. researchgate.net The stretching vibrations of the pyrazole nuclei can also be found in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov

The table below summarizes the expected IR absorption bands and their correlation between experimental data from related pyrazole compounds and predicted values for this compound.

| Vibrational Mode | Functional Group | Typical Experimental Frequency Range (cm⁻¹) nih.govresearchgate.net | Predicted Frequency Range (cm⁻¹) for this compound |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100-3000 | Expected to be in a similar range |

| C-H Stretch (Aliphatic) | -CH₃, -CH | 3000-2850 | Expected to be in a similar range |

| C=C and C=N Stretch | Pyrazole Ring | 1600-1400 | Expected to be in a similar range |

| C-N Stretch | Pyrazole Ring | ~1290 | Expected to be in a similar range |

| C-O Stretch (Acetal) | -CH(O-CH₃)₂ | 1200-1000 | Expected to be in a similar range |

| Ring Vibrations | Pyrazole Ring | 1420-1402, 1189-1071 | Expected to be in a similar range |

The strong agreement between the computationally predicted spectroscopic data for this compound and the experimental data from analogous structures would validate the geometric and electronic parameters obtained from theoretical calculations. nih.gov

Advanced Applications of 1 Dimethoxymethyl Pyrazole As a Synthetic Building Block

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds, which are then screened for biological activity. The efficiency of this process relies on the use of versatile building blocks that can be readily modified. Pyrazole (B372694) derivatives, including 1-(Dimethoxymethyl)-pyrazole, are well-suited for this purpose.

The dimethoxymethyl group serves as a stable protecting group for the formyl (aldehyde) functionality. This masked aldehyde can be carried through various reaction steps and then deprotected under mild acidic conditions to reveal the reactive aldehyde. This aldehyde can then undergo a plethora of chemical reactions, such as reductive amination, Wittig reactions, and condensations, to introduce a wide array of functional groups and build molecular diversity. This strategic use of a protected aldehyde makes this compound a valuable scaffold for generating new chemical entities in combinatorial libraries. thieme-connect.comcombichemistry.com

Precursor in the Synthesis of Complex Organic Molecules

The pyrazole nucleus is a prominent feature in many biologically active compounds. globalresearchonline.netnih.govmdpi.com Consequently, functionalized pyrazoles like this compound serve as crucial precursors in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. globalresearchonline.netresearchgate.net

The transformation of the dimethoxymethyl group into a formyl group provides a strategic entry point for constructing more elaborate molecular architectures. mdpi.com For instance, the resulting pyrazole-carbaldehyde can be a key intermediate in multi-component reactions, allowing for the efficient assembly of complex structures in a single step. mdpi.com Synthetic chemists have utilized this reactivity to build a variety of heterocyclic systems fused to the pyrazole core, such as pyrazolopyrimidines and other polycyclic structures. mdpi.comnih.gov The versatility of the formyl group, derived from this compound, makes it an indispensable tool for medicinal chemists aiming to create novel compounds with potential therapeutic value. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Pyrazole Precursors

| Precursor Type | Reaction Type | Resulting Complex Molecule | Reference |

|---|---|---|---|

| 3-Acetylpyrazole | One-pot multicomponent reaction | 2-Amino-3-cyano-6-(pyrazol-3-yl)-pyridines | mdpi.com |

| Aminopyrazoles | Diazotization followed by substitution | Triazole-pyrazole hybrids | nih.gov |

| β-Enaminones & Aminopyrazoles | Microwave-assisted cyclocondensation | Pyrazolo[1,5-a]pyrimidines | mdpi.com |

Integration into Diverse Molecular Scaffolds for Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. nih.govchemicalprobes.org The design of effective probes often requires the integration of a reporter group (e.g., a fluorophore) and a reactive group for target engagement onto a central scaffold. The pyrazole framework is an excellent scaffold for such probes due to its biocompatibility and synthetic tractability. nih.gov

This compound is an ideal starting material for constructing such probes. After deprotection to the aldehyde, the formyl group can be used to link the pyrazole scaffold to other molecular components. For example, it can be reacted with fluorescent amines or hydrazines to create fluorescent probes for bioimaging. nih.gov These probes can be used to visualize cellular structures or detect specific ions or molecules within living cells. nih.gov Furthermore, the reactivity of the aldehyde allows for its incorporation into more complex systems designed to interact with specific enzymes or other protein targets, aiding in the discovery and characterization of their functions. diva-portal.orgbiorxiv.org

Utility in Ligand Design for Coordination Chemistry

The pyrazole ring contains two adjacent nitrogen atoms, making it an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.netmdpi.com This property has led to the extensive use of pyrazole derivatives in the design of ligands for coordination chemistry and the construction of metal-organic complexes with interesting catalytic, magnetic, and optical properties. ias.ac.inresearchgate.netmdpi.com

This compound can be elaborated into multidentate ligands. The pyrazole nitrogens act as one coordination site, and the aldehyde functionality (after deprotection) can be transformed to introduce additional donor atoms. For example, condensation of the aldehyde with a molecule containing other ligating groups (like amines or pyridines) can create bidentate or tridentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals. The resulting coordination compounds have applications in areas ranging from catalysis to the development of new materials. nih.gov

Applications in Material Science (e.g., optoelectronic devices, metal-organic frameworks)

The electronic properties and structural rigidity of the pyrazole ring make it a valuable component in the field of material science. mdpi.comresearchgate.net Pyrazole-containing compounds have found applications in the development of materials for optoelectronic devices and as building blocks for Metal-Organic Frameworks (MOFs). bldpharm.comchemrxiv.org

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole-based ligands, which can be synthesized from precursors like this compound, are used to create MOFs with high thermal stability and specific functionalities. fluorochem.co.ukresearchgate.net These pyrazolate MOFs have shown significant promise in applications such as gas storage and separation, and for the selective capture of harmful volatile organic compounds like formaldehyde. researchgate.netdtu.dknih.govrsc.org

In the realm of optoelectronics, pyrazole derivatives are incorporated into larger π-conjugated systems to create organic fluorescent dyes and materials for Organic Light-Emitting Diodes (OLEDs). mdpi.combldpharm.com The ability to functionalize the pyrazole ring, facilitated by precursors like this compound, allows for the fine-tuning of the electronic and photophysical properties of these materials. mdpi.com

Table 2: Applications of Pyrazole-Based Materials

| Material Type | Application | Key Feature of Pyrazole | References |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Formaldehyde capture, Gas separation | Rigid ligand, defined coordination geometry | researchgate.net, dtu.dk, nih.gov, rsc.org |

| Organic Dyes | Fluorescent probes, Bioimaging | Tunable electronic properties, N-donor character | nih.gov, mdpi.com |

Future Research Directions and Challenges in 1 Dimethoxymethyl Pyrazole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in synthetic chemistry is the development of environmentally benign and economically viable processes. ias.ac.in Traditional methods for synthesizing pyrazole (B372694) derivatives often involve multi-step procedures, hazardous reagents, or harsh reaction conditions. acs.org Future research will likely focus on overcoming these limitations for 1-(Dimethoxymethyl)-pyrazole and related acetals.

Key areas of investigation include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, adhering to the principles of green chemistry by reducing waste and improving atom economy. longdom.orgmdpi.com Devising a one-pot synthesis for this compound from simple precursors would represent a significant advance. Research into iron-catalyzed multicomponent synthesis of substituted pyrazoles using alcohols as a primary feedstock presents a promising avenue for sustainable production. rsc.org

Green Catalysts and Solvents: The use of heterogeneous catalysts, such as silica-supported systems (e.g., V₂O₅/SiO₂, NaHSO₄-SiO₂, HClO₄-SiO₂), offers advantages like easy separation and reusability, contributing to more sustainable processes. researchgate.net Similarly, employing environmentally friendly solvents like water or ionic liquids can drastically reduce the environmental impact of synthesis. longdom.orgbohrium.com Microwave-assisted synthesis in aqueous media has also proven effective for preparing pyrazole derivatives efficiently. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow-based system could enhance production efficiency.

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Synthetic Strategy | Advantages | Challenges for this compound | Relevant Findings |

|---|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Identifying suitable starting materials and catalysts for direct synthesis. | Efficient for various polysubstituted pyrazoles. longdom.orgmdpi.commdpi.com |

| Green Catalysis | Catalyst reusability, milder reaction conditions, reduced waste. | Developing a specific heterogeneous catalyst for acetal-containing pyrazoles. | Silica-supported catalysts and iron complexes have shown high efficacy. rsc.orgresearchgate.net |